tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a hydroxyamino-iminopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imino group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the imino group can produce primary or secondary amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its piperazine ring is a common motif in many biologically active compounds, and the hydroxyamino-iminopropyl moiety can interact with biological targets, potentially leading to new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxyamino group can form hydrogen bonds, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-(hydroxyamino)-3-iminopropyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring with a hydroxyamino-iminopropyl moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(3-amino-3-hydroxyiminopropyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O3/c1-12(2,3)19-11(17)16-8-6-15(7-9-16)5-4-10(13)14-18/h18H,4-9H2,1-3H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMZUFQOZLYNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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